ATA fraction 8, ammonium salt
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Overview
Description
ATA fraction 8, ammonium salt, also known as aurintricarboxylic acid ammonium salt, is a compound with the molecular formula C22H14O9 • 3(NH3) and a molecular weight of 473.4 g/mol . It is a potent inhibitor of protein-nucleic acid interactions and has diverse biological activities . This compound is commonly used in scientific research due to its ability to inhibit protein synthesis and its various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aurintricarboxylic acid ammonium salt is synthesized from salicylic acid through a reaction with sodium nitrite and sulfuric acid . The reaction involves the formation of a stable free radical, which is essential for its inhibitory properties . The compound is typically prepared in aqueous solution, where it readily polymerizes .
Industrial Production Methods
In industrial settings, the production of aurintricarboxylic acid ammonium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Aurintricarboxylic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory properties.
Reduction: Reduction reactions can alter the structure of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in reactions with aurintricarboxylic acid ammonium salt include sodium nitrite, sulfuric acid, and various oxidizing and reducing agents . The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving aurintricarboxylic acid ammonium salt include various oxidation and reduction products, as well as substituted derivatives .
Scientific Research Applications
Aurintricarboxylic acid ammonium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of aurintricarboxylic acid ammonium salt involves competition between the nucleic acid and the polymeric form of the compound for binding in the active site of the protein . This competition inhibits protein-nucleic acid interactions, leading to the inhibition of protein synthesis . The compound forms a stable free radical, which is essential for its inhibitory properties .
Comparison with Similar Compounds
Aurintricarboxylic acid ammonium salt can be compared with other similar compounds, such as:
Polysalicylates: These compounds share similar inhibitory properties and are derived from salicylic acid.
Quaternary Ammonium Salts: These compounds are used as antimicrobial agents and have similar inhibitory effects on protein synthesis.
The uniqueness of aurintricarboxylic acid ammonium salt lies in its ability to form a stable free radical and its potent inhibition of protein-nucleic acid interactions .
Biological Activity
ATA fraction 8, also known as aurintricarboxylic acid ammonium salt , is a chemical compound recognized for its significant biological activities, particularly in inhibiting protein-nucleic acid interactions. This property makes it a valuable tool in molecular biology and biochemistry research. This article explores the various biological activities of ATA fraction 8, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C22H14O9
- CAS Number : 569-58-4
ATA fraction 8 is characterized by its ability to compete with nucleic acids for binding sites on proteins, thereby inhibiting the formation of protein-nucleic acid complexes. This inhibition can affect critical biological processes such as transcription and replication.
ATA fraction 8 functions primarily as an inhibitor of nucleic acid interactions. Its mechanism involves:
- Competing with nucleic acids for binding sites on proteins.
- Preventing the formation of protein-nucleic acid complexes.
- Potentially undergoing hydrolysis to release ammonia and aurintricarboxylic acid under certain conditions.
Biological Activities
ATA fraction 8 exhibits a range of biological activities, including:
- Antiviral Activity : Studies have shown that ATA can inhibit viral replication, including activity against SARS-CoV-2. The compound's structural properties allow it to interfere with viral cell entry and replication processes .
- Inhibition of Protein Synthesis : It has been demonstrated that ATA fraction 8 can inhibit the synthesis of proteins by disrupting the necessary protein-nucleic acid interactions essential for translation .
- Antiparasitic Effects : Research indicates that ATA has shown efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal infections .
Data Table: Comparison with Other Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Aurintricarboxylic Acid | C22H14O9 | Inhibits protein-nucleic acid interactions |
Benzyltrimethylammonium Chloride | C10H12ClN | Commonly used disinfectant |
Cetylpyridinium Chloride | C21H38ClN | Antimicrobial agent used in mouthwashes |
Dodecyltrimethylammonium Bromide | C15H34BrN | Used in surfactants and emulsifiers |
ATA fraction 8 stands out due to its specific mechanism of inhibiting protein-nucleic acid interactions, making it particularly valuable for molecular biology research compared to other quaternary ammonium compounds.
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study conducted in 2022 screened potential anti-SARS-CoV-2 inhibitors and identified ATA as a promising candidate due to its ability to inhibit viral cell entry. The research highlighted that modifications to the compound could retain its antiviral properties while enhancing efficacy against the virus .
Case Study 2: Efficacy Against Cryptosporidium parvum
In vitro and in vivo studies showed that commercial preparations of aurintricarboxylic acid effectively reduced Cryptosporidium parvum infection rates in laboratory settings. The findings suggest that ATA could be developed into therapeutic agents for treating parasitic infections .
Research Findings
Recent studies have characterized the interactions between ATA and human serum albumin (HSA) using fluorescence spectroscopy. The results indicated that:
Properties
CAS No. |
129749-38-8 |
---|---|
Molecular Formula |
C22H16O9 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
WDHMZEQRWAWXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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